Gadolinium(3+) sulphide
Description
Structure
2D Structure
Properties
IUPAC Name |
gadolinium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2S/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLBYBTTOZAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Gd].[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium sulfide | |
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CAS No. |
12134-77-9 | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium sulfide (Gd2S3) | |
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| Record name | Gadolinium(3+) sulphide | |
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Synthetic Methodologies for Gadolinium 3+ Sulphide
High-Temperature Solid-State Reactions
High-temperature solid-state reaction is a conventional and widely utilized method for the synthesis of gadolinium(3+) sulphide. This approach generally involves the direct reaction of gadolinium precursors with a sulfur source at elevated temperatures, leading to the formation of the desired sulphide phase.
Precursor Chemistry and Stoichiometry Control
The selection and quality of precursor materials are paramount in determining the purity and properties of the final Gd₂S₃ product. Gadolinium oxide (Gd₂O₃) is a commonly employed gadolinium precursor due to its stability and commercial availability. The sulfur source can be elemental sulfur or a sulfur-containing compound that decomposes to provide reactive sulfur species at high temperatures, such as carbon disulfide (CS₂).
Precursor Characteristics: For optimal reactivity, high-purity precursors are essential to minimize the incorporation of unwanted impurities into the final product. The physical characteristics of the precursors, such as particle size and surface area, also play a significant role. Fine, homogenous powders are preferred to ensure intimate contact between the reactants, thereby facilitating a more complete reaction.
Stoichiometry Control: Precise control of the stoichiometry between the gadolinium precursor and the sulfur source is critical to obtain the desired this compound phase (Gd₂S₃) and to avoid the formation of other gadolinium sulphide phases (e.g., GdS) or oxysulfides. The stoichiometric ratio of gadolinium to sulfur is typically controlled by accurately weighing the reactants. In reactions involving gaseous sulfurizing agents like H₂S or CS₂, the flow rate and reaction time are carefully controlled to ensure the complete conversion of the oxide to the sulphide. The use of an excess of the sulfurizing agent is a common strategy to drive the reaction to completion and compensate for any potential loss of sulfur due to its volatility at high temperatures.
A typical solid-state reaction can be represented by the following equation:
2Gd₂O₃(s) + 3CS₂(g) → 2Gd₂S₃(s) + 3CO₂(g)
| Precursor | Typical Purity | Physical Form | Role in Reaction |
| Gadolinium(III) Oxide (Gd₂O₃) | ≥99.9% | Fine Powder | Source of Gadolinium |
| Sulfur (S) | High Purity | Powder | Sulfurizing Agent |
| Carbon Disulfide (CS₂) | Reagent Grade | Liquid (Vaporized) | Gaseous Sulfurizing Agent |
Reaction Kinetics and Thermodynamic Considerations
The formation of this compound via solid-state reaction is governed by both thermodynamic and kinetic factors.
Thermodynamics: The reaction between gadolinium oxide and sulfur is thermodynamically favorable at elevated temperatures. The Gibbs free energy of formation for Gd₂S₃ is negative, indicating that the compound is stable once formed. Thermodynamic data for gadolinium sulphides helps in predicting the feasibility of a reaction and the stability of the resulting phases.
Kinetics: The kinetics of solid-state reactions are often complex and can be influenced by several factors, including reaction temperature, time, particle size of reactants, and the presence of a reactive atmosphere. The reaction typically proceeds through a diffusion-controlled mechanism, where the diffusion of ions through the product layer is the rate-limiting step. The rate of sulfidation of gadolinium oxide increases with temperature. However, excessively high temperatures can lead to the undesirable sintering of particles and potential decomposition of the product. The interplay between thermodynamics and kinetics is crucial, as reactions may yield non-equilibrium kinetic byproducts instead of the thermodynamically stable phase. Understanding this interplay is fundamental for the rational synthesis of the target material. berkeley.edunih.gov
| Parameter | Influence on Reaction | Typical Range/Conditions |
| Temperature | Increases reaction rate by enhancing diffusion. | 800 - 1100 °C |
| Time | Longer reaction times promote more complete conversion. | Several hours |
| Atmosphere | An inert (e.g., Argon) or a flowing sulfur-containing gas atmosphere is used to prevent oxidation and drive the reaction. | Inert gas flow or H₂S/CS₂ flow |
| Particle Size | Smaller particle sizes of precursors increase the reactive surface area, enhancing the reaction rate. | Micrometer to sub-micrometer range |
Solution-Based Precipitation Techniques
Solution-based precipitation techniques offer an alternative to high-temperature solid-state methods, often providing better control over particle size, morphology, and homogeneity at lower reaction temperatures. These methods involve the precipitation of an insoluble gadolinium sulphide precursor from a solution, which is subsequently treated to obtain the final product.
Co-precipitation Approaches
Co-precipitation is a versatile method for synthesizing multi-component materials with a high degree of homogeneity. In the context of this compound, this would involve the simultaneous precipitation of gadolinium and sulfide (B99878) ions from a solution. While specific reports on the direct co-precipitation of pure Gd₂S₃ are limited, the principles of co-precipitation for other rare-earth compounds can be applied.
The process typically involves dissolving a soluble gadolinium salt (e.g., gadolinium chloride or nitrate) in a suitable solvent. A precipitating agent containing sulfide ions (e.g., sodium sulfide or ammonium (B1175870) sulfide) is then added to the solution, leading to the formation of an insoluble gadolinium sulphide precipitate. The stoichiometry of the final product is controlled by the initial concentrations of the metal salt and the precipitating agent. The pH of the solution is a critical parameter that influences the precipitation process and the nature of the precipitate.
Hydrothermal and Solvothermal Syntheses
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. These methods are particularly well-suited for the preparation of nanomaterials with controlled size and morphology.
A successful green hydrothermal synthesis of γ-Gd₂S₃ nanoparticles has been reported. researchgate.net In this method, a mixture of an ionic liquid and water is used as the solvent. The reaction is carried out in a sealed autoclave at a specific temperature for a set duration. The use of an ionic liquid can influence the reaction environment and the morphology of the resulting nanoparticles. researchgate.net The hydrothermal method allows for the formation of crystalline phases at temperatures significantly lower than those required for solid-state reactions. scispace.com
Solvothermal synthesis is similar to the hydrothermal method, but it employs non-aqueous solvents. The choice of solvent can significantly impact the reaction pathway and the characteristics of the final product. For the synthesis of lanthanide sulphides, various organic solvents can be utilized, which can also act as capping agents to control particle growth and prevent agglomeration. utrgv.edumdpi.com
| Method | Key Parameters | Advantages |
| Hydrothermal | Temperature, Time, pH, Precursor Concentration, Solvent Composition | Lower synthesis temperatures, control over particle size and morphology, formation of crystalline phases. scispace.com |
| Solvothermal | Temperature, Time, Precursor and Solvent Type, Pressure | Similar to hydrothermal, with the added flexibility of using a wider range of organic solvents. utrgv.edumdpi.com |
Chemical Precipitation for Nanoparticle Formation
Chemical precipitation is a straightforward and widely used method for the synthesis of nanoparticles. This technique involves the rapid formation of an insoluble product upon mixing solutions of the constituent ions.
For the synthesis of this compound nanoparticles, a solution of a soluble gadolinium salt, such as gadolinium acetate, would be mixed with a solution containing a sulfide source, like sodium sulfide. iau.ir The rapid reaction leads to the nucleation and growth of Gd₂S₃ nanoparticles. The size of the resulting nanoparticles can be controlled by adjusting parameters such as precursor concentrations, reaction temperature, and the presence of stabilizing agents or capping ligands. These capping agents adsorb onto the surface of the nanoparticles, preventing their aggregation and controlling their growth. While this method has been successfully employed for the synthesis of gadolinium-doped zinc sulfide nanoparticles, its direct application for pure Gd₂S₃ nanoparticle synthesis follows the same fundamental principles. iau.irgoogle.com
Gas-Phase Synthesis and Chemical Vapor Deposition (CVD)
Gas-phase synthesis and Chemical Vapor Deposition (CVD) represent key methodologies for producing high-quality, solid materials, often as thin films or coatings. These techniques rely on the reaction of volatile precursors in a controlled environment to deposit the desired material onto a substrate.
Reaction of Gadolinium Precursors with Sulphur-Containing Gases
A prevalent gas-phase method for synthesizing this compound involves the high-temperature sulfidation of gadolinium-containing precursors, such as oxides (Gd₂O₃) or hydroxycarbonates. This process is a gas-solid reaction where a sulphur-containing gas reacts with the solid gadolinium precursor.
In a typical setup, the gadolinium precursor powder is placed in a furnace. A carrier gas, such as argon, is used to create an inert atmosphere before introducing the reactive, sulphur-containing gas. mdpi.com The furnace is heated to high temperatures, often around 900°C, to facilitate the reaction. mdpi.com At these temperatures, solid sulfur can be sublimated to create a gaseous sulfur environment that flows over the precursor. mdpi.com Alternatively, gases like hydrogen sulfide (H₂S) can be used as the sulfur source. science.govacs.org The reaction transforms the gadolinium precursor into gadolinium sulphide. For instance, the sulfidation of gadolinium oxide proceeds as follows:
Gd₂O₃(s) + 3H₂S(g) → Gd₂S₃(s) + 3H₂O(g)
Chemical Vapor Deposition (CVD) offers a more refined approach for creating thin films of this compound. While specific protocols for Gd₂S₃ are not extensively detailed in the literature, the process can be inferred from CVD of other rare-earth and metal sulfides. acs.orgrsc.orgnih.gov In a hypothetical CVD process for Gd₂S₃, a volatile gadolinium precursor (e.g., a metalorganic compound like a gadolinium β-diketonate or a halide like GdCl₃) and a sulphur-containing gas (e.g., H₂S) are introduced into a reaction chamber containing a substrate. wikipedia.org The high temperature in the chamber causes the precursors to decompose and react on the substrate surface, forming a thin film of Gd₂S₃. wikipedia.org
Key parameters that control the quality, thickness, and morphology of the resulting material include substrate temperature, precursor flow rates, and chamber pressure. wikipedia.org Molten salts, such as NaCl, have been used as additives in CVD processes for other rare-earth sulfides to lower the melting point of precursors and facilitate the growth of 2D materials. rsc.org
| Parameter | Typical Range/Value | Effect on Synthesis |
| Precursor | Gadolinium Oxide (Gd₂O₃), Gadolinium Halides (e.g., GdCl₃) | Choice of precursor affects volatility and reaction temperature. |
| Sulphur Source | Elemental Sulfur (vapor), Hydrogen Sulfide (H₂S) | Determines reaction byproducts and safety considerations. science.gov |
| Temperature | 600 - 1100 °C | Higher temperatures increase reaction rates and crystallinity. |
| Carrier Gas | Argon (Ar), Nitrogen (N₂) | Provides an inert atmosphere and transports precursor vapors. mdpi.com |
Advanced Synthesis Strategies for Nanostructured Forms
The synthesis of nanostructured this compound has garnered significant interest due to the unique properties that emerge at the nanoscale. Advanced strategies such as sonochemical, microwave-assisted, and in-situ reduction methods offer enhanced control over particle size, morphology, and distribution.
Sonochemical Routes for Nanoparticle Elaboration
Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. rsc.orgnih.gov This collapse creates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, providing the necessary energy to drive chemical reactions. nih.gov
For the elaboration of this compound nanoparticles, a gadolinium salt (e.g., gadolinium chloride or gadolinium nitrate) and a sulfur source (e.g., sodium sulfide, thioacetamide) are dissolved in a suitable solvent. The solution is then subjected to intense ultrasonic irradiation. The extreme conditions generated by cavitation facilitate the rapid reaction between the gadolinium and sulfide ions, leading to the nucleation and growth of Gd₂S₃ nanoparticles. mdpi.com The rapid heating and cooling rates associated with sonochemistry can produce nanoparticles with unique, often amorphous, structures and peculiar properties. nih.gov Key variables that influence the final product include the reaction temperature, ultrasonic frequency and power, reaction time, and the choice of solvent and precursors. researchgate.net
Microwave-Assisted Synthesis of Nanocomposites
Microwave-assisted synthesis is an energy-efficient method that employs microwave radiation to heat reactants. scispace.com Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, resulting in rapid and uniform heating. scispace.com This leads to significantly reduced reaction times, increased product yields, and often, the formation of nanomaterials with uniform size and morphology. scispace.comresearchgate.net
This technique has been successfully applied to synthesize this compound nanocomposites. For example, Gd₂S₃ anchored on nitrogen-doped reduced graphene oxide (Gd₂S₃/NRGO) has been prepared via a simple microwave-assisted method. In this process, gadolinium nitrate, a sulfur source, and graphene oxide are mixed in a solvent and irradiated in a microwave reactor. The rapid heating promotes the simultaneous reduction of graphene oxide and the formation of Gd₂S₃ nanoparticles on the graphene sheets. This one-pot synthesis is advantageous for creating well-dispersed nanocomposites with strong interfacial contact between the nanoparticles and the support matrix. nih.gov The method offers excellent control over nucleation and growth, making it a versatile tool for producing various metal sulfide nanocomposites. nih.govresearchgate.net
| Synthesis Method | Energy Source | Key Advantage | Typical Product |
| Sonochemical | High-frequency ultrasound (~20 kHz) | Localized high temperature/pressure; rapid reaction rates. rsc.org | Amorphous or crystalline nanoparticles. nih.gov |
| Microwave-Assisted | Microwave radiation (~2.45 GHz) | Rapid, uniform heating; short reaction times. scispace.com | Uniform nanoparticles and nanocomposites. nih.gov |
In-Situ Thermal Reduction Methods
In-situ thermal reduction is a one-pot synthesis route where the reduction of a precursor and the formation of the final composite material occur simultaneously at high temperatures. nih.gov This method is particularly effective for creating composites where intimate contact between the components is desired, such as nanoparticles dispersed within a carbon matrix. nih.gov
In a typical synthesis for a Gd₂S₃ composite, a mixture of a gadolinium precursor (e.g., Gd₂O₃), a sulfur source, and a reducing agent (e.g., magnesium powder for magnesiothermic reduction) or a carbon support are thoroughly mixed. nih.govmdpi.com The mixture is then heated to a high temperature (e.g., 600-750°C) in an inert atmosphere, such as flowing argon. nih.govmdpi.com The high temperature initiates the reduction of the gadolinium precursor and its simultaneous reaction with sulfur, leading to the in-situ formation of Gd₂S₃ nanoparticles directly on the support material. mdpi.com This process ensures a good distribution of the nanoparticles and enhances the chemical contact between the sulfide and the matrix, which is crucial for applications in areas like energy storage. nih.gov
Post-Synthetic Treatments and Annealing Effects
Post-synthetic treatments, particularly thermal annealing, are crucial for modifying the properties of as-synthesized this compound. Annealing involves heating the material to a specific temperature below its melting point and holding it for a certain duration before controlled cooling. This process can significantly impact the material's crystallinity, particle size, and defect density. osti.gov
For nanostructured Gd₂S₃, which may be amorphous or poorly crystalline after synthesis via methods like sonochemistry or co-precipitation, annealing is essential for inducing crystallization. nih.govresearchgate.net The thermal energy allows atoms to rearrange into a more ordered, thermodynamically stable crystal lattice. nih.gov This improvement in crystallinity can enhance the material's physical and chemical properties.
The effects of annealing are highly dependent on the temperature, duration, and atmosphere (e.g., inert, vacuum, or reactive).
Crystallinity: Annealing generally increases the degree of crystallinity. For semi-crystalline materials, this can lead to the growth of existing crystalline domains and the formation of more perfect crystals. osti.govmdpi.com
Particle Growth: At elevated temperatures, smaller nanoparticles can merge into larger ones through a process called Ostwald ripening. This can be used to control the final particle size, but excessive grain growth may be undesirable for certain applications.
Defect Reduction: The thermal treatment can help to eliminate point defects, dislocations, and other imperfections within the crystal structure, leading to a more ordered material.
Phase Transformation: For materials that exhibit polymorphism, annealing can be used to selectively form a desired crystal phase. nih.gov
In the context of Gd₂S₃ synthesis, the high-temperature sulfidation process itself often includes an inherent annealing step. mdpi.com However, for materials synthesized at lower temperatures, a separate, controlled post-synthetic annealing step is a critical tool for tailoring the final properties of the this compound. osti.govresearchgate.net
| Treatment | Parameter | Primary Effect |
| Thermal Annealing | Temperature | Increases atomic mobility, promoting crystallization and defect reduction. osti.gov |
| Duration | Allows more time for atomic rearrangement and grain growth. | |
| Atmosphere | Prevents oxidation (inert gas) or can be used for further reaction. |
Crystallographic and Structural Characterization of Gadolinium 3+ Sulphide Phases
Phase Identification and Polymorphism
Gadolinium(3+) sulphide is known to crystallize in several polymorphic forms, with the specific phase depending on the synthesis conditions such as temperature and pressure. The primary polymorphs include the low-temperature α-phase and the high-temperature γ-phase. Other structural variations, including hexagonal and different cubic systems, have also been investigated.
The α-form of gadolinium sesquisulphide (α-Gd₂S₃) possesses an orthorhombic crystal structure. electronicsandbooks.com This phase is typically found for rare-earth sesquisulphides from Lanthanum through Dysprosium. electronicsandbooks.com The structure was solved and refined using single-crystal X-ray diffraction techniques. electronicsandbooks.com
In this structure, there are two distinct types of gadolinium atoms. One is coordinated by a monocapped trigonal prism of sulphur atoms, while the other is situated in a bicapped trigonal prism of sulphur atoms. electronicsandbooks.com The space group for this orthorhombic phase is identified as Pnam. electronicsandbooks.com
While elemental gadolinium crystallizes in a hexagonal close-packed (hcp) structure at ambient conditions, hexagonal phases of gadolinium sulphide compounds are less common but have been explored, particularly in the context of high-temperature phases or as metastable structures in nanomaterials. osti.govshef.ac.uk For instance, studies on the related compound gallium sesquisulphide (Ga₂S₃) have shown that a hexagonal phase can be synthesized at high temperatures. researchgate.netnih.gov In the broader context of crystal families, the hexagonal system is characterized by a unit cell with two equal axes (a and b) at an angle of 120° to each other, and a third axis (c) perpendicular to them. wikipedia.org The investigation into hexagonal gadolinium sulphide phases remains an area of active research, often driven by the unique electronic and optical properties these structures may possess.
Cubic crystal systems are prominent in gadolinium sulphides. The high-temperature γ-phase of Gd₂S₃ adopts a defect Th₃P₄-type cubic structure. researchgate.net This structure is characterized by a body-centered cubic (BCC) lattice and is stable over a range of compositions. electronicsandbooks.com Nanoparticles of γ-Gd₂S₃ synthesized via a low-temperature hydrothermal route have been confirmed to possess this cubic Th₃P₄-type structure. researchgate.net
Another important cubic phase is observed in gadolinium monosulphide (GdS), which is distinct from the sesquisulphide (Gd₂S₃). Gadolinium monosulphide forms crystals belonging to the cubic system, specifically with a structure isomorphous with NaCl (rock salt). wikipedia.org This structure has the space group Fm3m. wikipedia.org
Lattice Parameters and Unit Cell Refinement
The precise dimensions of the unit cell, known as lattice parameters, are fundamental to crystallographic characterization. These parameters are determined from diffraction data and are often improved through a process called unit cell refinement. This computational procedure minimizes the difference between observed and calculated diffraction peak positions to yield high-precision lattice constants. nih.govarizona.edu
The lattice parameters for the primary phases of gadolinium sulphide have been reported from experimental data. For the orthorhombic α-Gd₂S₃, the crystals have unit cell dimensions of a = 7.339 Å, b = 15.273 Å, and c = 3.932 Å. electronicsandbooks.com The cubic phase of gadolinium monosulphide (GdS) has a unit cell parameter of a = 0.5574 nm. wikipedia.org A tetragonal phase of Gd₂S₃ has also been identified with lattice parameters a = 8.41 Å and c = 25.21 Å. materialsproject.org
| Compound | Phase | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Reference |
|---|---|---|---|---|---|---|---|
| Gd₂S₃ | α | Orthorhombic | Pnam | 7.339 | 15.273 | 3.932 | electronicsandbooks.com |
| Gd₂S₃ | γ | Cubic (Th₃P₄-type) | I̅43d | - | - | - | researchgate.net |
| Gd₂S₃ | - | Tetragonal | I̅42d | 8.41 | 8.41 | 25.21 | materialsproject.org |
| GdS | - | Cubic (NaCl-type) | Fm3m | 5.574 | 5.574 | 5.574 | wikipedia.org |
Microstructural Analysis
Microstructural analysis involves the study of the size, shape, and arrangement of the crystalline grains or particles that constitute the bulk material. This is particularly crucial for nanomaterials, where these features govern the material's properties.
The synthesis of this compound at the nanoscale allows for the control of particle size and morphology, which in turn influences its optical and electronic properties. researchgate.net Various synthesis strategies are employed to achieve this control. For example, a low-temperature hydrothermal route using an ionic liquid-water mixture as a solvent has been successfully used to produce γ-Gd₂S₃ nanoparticles. researchgate.net
Characterization of these nanomaterials revealed an average particle size of approximately 86 nm. researchgate.net Scanning electron microscopy (SEM) analysis of these nanoparticles showed a morphology described as cuboidal plates. researchgate.net The ability to control synthesis parameters such as temperature, precursor concentration, and reaction time is key to tuning the final particle size and shape distribution. rsc.org This control is essential for tailoring the material for specific technological applications where properties are highly dependent on nanoscale structural features. frontiersin.org
Grain Boundary Effects and Crystallinity
The nature of these boundaries significantly influences the material's properties. For instance, the segregation of dopants or impurities at grain boundaries can thermodynamically stabilize the nanocrystalline structure by lowering the interfacial energy. mdpi.com While specific studies on grain boundary effects in gadolinium sulfide (B99878) are not extensively detailed in available research, general principles suggest that controlling grain size and boundary structure is crucial for tailoring the mechanical and electronic properties of the bulk material. mdpi.com
Defect Chemistry and Non-Stoichiometry
Non-stoichiometry is a common feature in sulfide minerals, where the chemical composition deviates from the ideal cation-to-anion ratio. researchgate.net This phenomenon is prevalent in rare-earth sulfides, such as the non-stoichiometric phases of lanthanum sulfide (LaSₓ, where x ranges from 1.33 to 1.50), a chemical relative of gadolinium sulfide. science.gov In these materials, deviations from stoichiometry can lead to a variety of stable phases with distinct physical and electronic properties. researchgate.netmdpi.com For gadolinium sulfide, phases like Gd₃S₄ represent a non-stoichiometric composition. researchgate.net The excess or deficiency of ions is typically accommodated by point defects, such as vacancies. researchgate.net
Cation and Anion Vacancy Engineering
The deliberate introduction and control of vacancies, known as vacancy engineering, is a powerful tool for modifying material properties. In metal sulfides, cation and anion vacancies play a critical role in their electrochemical behavior.
Cation Vacancies: The creation of gadolinium (Gd³⁺) vacancies is a key mechanism for enabling anion redox processes. nih.govnih.govdigitellinc.com First-principles simulations and experimental data on related metal sulfides show that the oxidation of sulfide ions (S²⁻) to form persulfide bonds (S₂²⁻) only occurs in the presence of a neighboring cation vacancy. nih.govnih.gov Introducing these vacancies can activate a material that would otherwise be electrochemically inert. nih.govnih.gov This suggests that engineering Gd³⁺ vacancies in the gadolinium sulfide lattice could be a pathway to unlocking new functionalities.
Anion Vacancies: Conversely, the formation of sulfur (S²⁻) vacancies would result in an excess of electrons. These electrons could be localized on the gadolinium ions, potentially altering their formal oxidation state and thereby influencing the electronic and magnetic properties of the material. The concentration of both cation and anion vacancies can be controlled during synthesis, for example, by adjusting the sulfur partial pressure or through aliovalent doping.
Influence of Impurities and Dopants on Lattice Structure
The introduction of foreign atoms (impurities or dopants) into the gadolinium sulfide lattice can significantly alter its structure and properties. Dopants can be incorporated in several ways: substitutionally, where they replace Gd³⁺ or S²⁻ ions, or interstitially, where they occupy voids within the crystal lattice.
The structural impact of a dopant depends on factors such as its ionic radius and charge relative to the host ion it replaces. A mismatch in size or charge can induce local strain, alter lattice parameters, and necessitate the formation of other defects, like vacancies, to maintain charge neutrality. aps.org For example, studies on other materials have shown that dopants can cause measurable deformation in the crystal lattice. aps.org In some systems, dopant atoms can cluster around existing stress fields within the crystal, which can have a "gettering" effect, effectively removing other unwanted impurities from the lattice. igminresearch.com Furthermore, dopants may preferentially segregate to grain boundaries, which can enhance the thermal stability of the material's microstructure. mdpi.com
Strain Engineering in Thin Films and Heterostructures
Strain engineering is a strategy used to modify the properties of a material by intentionally inducing strain, for example, during the epitaxial growth of a thin film on a substrate. wikipedia.org When a thin film of a material like gadolinium sulfide is grown on a substrate with a different lattice constant, a mismatch occurs. This mismatch forces the film's lattice to either stretch (tensile strain) or compress (compressive strain) to conform to the substrate, altering its unit cell dimensions. wikipedia.org
This induced strain can profoundly impact the material's electronic band structure and, consequently, its physical properties. Research on thin films of elemental gadolinium metal provides a compelling analogue; when grown on a molybdenum substrate, the Gd lattice was expanded by over 20%, which substantially altered its bulk band structure. unl.eduaps.org Similarly, applying strain to gadolinium sulfide thin films or heterostructures could be a powerful method to tune its electronic and optical properties for specific applications. nih.gov The ability to control strain opens pathways for creating novel devices with enhanced performance characteristics. wikipedia.orgrsc.org
Electronic Band Structure and Transport Phenomena in Gadolinium 3+ Sulphide
Electrical Conductivity Mechanisms
The electrical transport in gadolinium sulphides is highly dependent on stoichiometry and the presence of dopants, leading to a range of behaviors from metallic to semiconducting.
Theoretical calculations predict that certain stoichiometries of gadolinium sulphide exhibit metallic properties. Specifically, both gadolinium monosulphide (GdS) and Gd₃S₄ are predicted to be metallic or semi-metallic. This is attributed to the presence of occupied d-orbitals at the Fermi level, which allows for the free movement of charge carriers. These theoretical predictions are consistent with available experimental results, confirming the metallic nature of these specific compositions. Studies on polycrystalline gadolinium sulphides with compositions near GdS₁.₄₉ have also explored their electrical properties at high temperatures, analyzing the role of different charge transfer mechanisms.
| Stoichiometry | Predicted Electrical Property | Reasoning from Electronic Structure |
| GdS | Semimetal | Occupied d-orbitals present at the Fermi level. |
| Gd₃S₄ | Semimetal | Wide gap in energy states below the Fermi level, but states cross the Fermi level. |
This table outlines the electrical properties of specific gadolinium sulphide stoichiometries as determined by theoretical calculations.
While certain stoichiometries of gadolinium sulphide are metallic, semiconductor behavior can be induced through doping. The intentional introduction of impurities can modulate the electrical and optical properties of a host material. For instance, when gadolinium is used as a dopant in other materials, it significantly alters their conductivity. In gadolinium-doped zirconium sulphide (ZrS/Gd) thin films, increasing the gadolinium concentration leads to a decrease in electrical resistivity and an increase in conductivity. Similarly, ternary rare-earth sulphides such as NdGd₁₊ₓS₃ show that as the gadolinium content increases, the electrical resistivity systematically decreases. This demonstrates that doping can be used to engineer the semiconductor properties of sulphide-based materials, turning a typically metallic or semi-metallic compound into a system with tunable semiconducting characteristics.
| Doped System | Effect of Gd Doping/Content | Observed Change in Electrical Property |
| ZrS/Gd | Increased Gd concentration | Decreased resistivity, increased conductivity. |
| NdGd₁₊ₓS₃ | Increased Gd content (x) | Decreased electrical resistivity. |
| LaGd₁₊ₓS₃ | Increased Gd content (x) | Characterized as n-type metal-like conductors. |
This table presents research findings on the electrical properties of gadolinium-doped sulphide systems.
Role of Carrier Concentration and Mobility
The electronic transport properties of Gadolinium(3+) sulphide (Gd₂S₃) and related compositions are fundamentally governed by the concentration of charge carriers and their mobility. In materials like γ-phase lanthanide sulfides, the material often behaves as an extrinsic semiconductor where the carrier concentration is controlled by the stoichiometry. The phenomena of heat and charge transfer are dependent on the concentration of current carriers, cation vacancies, and mobility.
Carrier mobility, which describes how easily charge carriers move through the material, is influenced by scattering mechanisms. These include interactions with lattice vibrations (phonons) and crystalline defects such as vacancies or impurities. In polycrystalline gadolinium sulfides, factors like crystallite boundaries can introduce additional scattering, thereby influencing mobility and, consequently, the material's electrical and thermal properties.
Thermoelectric Properties Research
Seebeck Coefficient and Thermoelectromotive Force Studies
Research into the thermoelectric properties of gadolinium sulfide (B99878) systems has revealed important characteristics regarding the Seebeck coefficient (thermoelectromotive force). Sintered samples of various gadolinium-containing ternary rare-earth sulfides consistently exhibit a negative Seebeck coefficient, which indicates that the majority of charge carriers are electrons (n-type conductivity). researchgate.net
Studies on polycrystalline gadolinium sulfides with compositions GdSᵧ (where y is between 1.487 and 1.495) have investigated the temperature dependence of the thermoelectromotive force from 300 K to 1200 K. researchgate.net In related ternary systems such as NdGd₁₊ₓS₃, it has been observed that the magnitude of the Seebeck coefficient systematically decreases as the gadolinium content increases. researchgate.net This suggests that the addition of gadolinium effectively alters the carrier concentration, which in turn modifies the Seebeck coefficient.
The relationship between the Seebeck coefficient and electrical conductivity is a critical aspect of thermoelectric performance, often encapsulated in the "power factor." nih.gov Achieving a high Seebeck coefficient while maintaining good electrical conductivity is essential for developing efficient thermoelectric materials.
Thermal Conductivity Contributions (Phonon and Electronic)
The total thermal conductivity of a material is a sum of contributions from electronic carriers (κₑ) and lattice vibrations, or phonons (κₗ). In thermoelectric materials, a low total thermal conductivity is desirable to maintain a large temperature gradient.
Research on gadolinium sulfide solid solutions indicates that lattice thermal conductivity is the predominant heat transfer mechanism. researchgate.net The electronic contribution to thermal conductivity (κₑ) is directly related to the electrical conductivity (σ) through the Wiedemann-Franz law (κₑ = LσT, where L is the Lorentz number and T is temperature). frontiersin.org Therefore, materials with higher electrical conductivity will have a larger electronic thermal conductivity.
Efforts to reduce the lattice component are crucial for enhancing thermoelectric efficiency. In complex crystal structures, low-lying optical phonons can enhance the scattering of heat-carrying acoustic phonons, leading to reduced κₗ. arxiv.org Similarly, phonon scattering by electrons can become a dominant limiting factor for thermal conductivity in systems with strong electron-phonon coupling. berkeley.edu Studies on ternary rare-earth sulfides containing gadolinium have measured total thermal conductivity values of less than 1.9 W K⁻¹ m⁻¹. researchgate.net
| Material System | Key Finding | Typical Value | Reference |
|---|---|---|---|
| GdSₓ Solid Solutions | Lattice thermal conductivity (κₗ) is the prevailing mechanism. | Not specified | researchgate.net |
| NdGd₁₊ₓS₃ | Total thermal conductivity is low, beneficial for thermoelectric applications. | < 1.9 W K⁻¹ m⁻¹ | researchgate.net |
Optimization of Thermoelectric Figure of Merit (ZT)
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the total thermal conductivity. bohrium.com Maximizing ZT requires a complex optimization of these interdependent parameters: a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity.
In the study of gadolinium sulfides, significant improvements in ZT have been achieved by tuning the chemical composition, a strategy often referred to as self-doping or creating ternary compounds. For polycrystalline gadolinium sulfides (GdSᵧ where y ≈ 1.49), a thermoelectric efficiency (Z) of approximately 0.6 x 10⁻³ K⁻¹ was calculated at 1000 K. researchgate.net
Higher ZT values have been realized in more complex, gadolinium-containing sulfide systems. By carefully adjusting stoichiometry, researchers have enhanced the power factor and/or reduced thermal conductivity. For example, doping SnTe with gadolinium has been shown to drastically reduce lattice thermal conductivity due to the formation of nanoprecipitates that effectively scatter phonons. rsc.org The highest reported ZT value in a gadolinium-containing sulfide system was 0.51, achieved in NdGd₁.₀₂S₃ at a high temperature of 950 K. researchgate.net This demonstrates the effectiveness of compositional tuning in optimizing the thermoelectric performance of these materials.
| Compound | Maximum ZT Value | Temperature (K) | Reference |
|---|---|---|---|
| NdGd₁.₀₂S₃ | 0.51 | 950 | researchgate.net |
Magnetic Properties and Spin Dynamics of Gadolinium 3+ Sulphide Systems
Fundamental Magnetic Orderings
The magnetic ground state of gadolinium(3+) sulphide is critically dependent on its stoichiometry. The compound displays a fascinating transition between different magnetic ordering schemes, driven by the arrangement of Gd³⁺ ions within the crystal lattice.
Ferromagnetic and Paramagnetic Transitions
Stoichiometric this compound (Gd₂S₃) is characterized by its transition from a paramagnetic to an antiferromagnetic (AFM) state at low temperatures. aip.org In the paramagnetic state, the magnetic moments of the individual Gd³⁺ ions are randomly oriented due to thermal energy. As the temperature is lowered, the system undergoes a phase transition to an ordered antiferromagnetic state. This transition occurs at a specific temperature known as the Néel temperature (Tₙ). For fused, stoichiometric Gd₂S₃ with a Th₃P₄ type structure, antiferromagnetic ordering has been observed below a Néel temperature of 3.9 K. aip.org This behavior is consistent with isoelectronic compounds like Gd₂Se₃, which also exhibits antiferromagnetism. aip.org
Conversely, non-stoichiometric gadolinium sulphide, particularly samples with an excess of gadolinium (implying a deficiency of sulfur), exhibits ferromagnetic properties. aip.org In these materials, a transition from a paramagnetic state to a ferromagnetic state occurs at the Curie temperature (T𝒸). Below this temperature, the magnetic moments of the Gd³⁺ ions align parallel to each other, resulting in a net spontaneous magnetization. This shift from antiferromagnetic to ferromagnetic ordering highlights the sensitive dependence of the magnetic ground state on the material's composition. aip.org
Similar to related compounds like α-Gd₂Se₃, α-Gd₂S₃ is also expected to exhibit metamagnetic spin-flop transitions under the influence of an external magnetic field when in its antiferromagnetic state. arxiv.org
Table 1: Magnetic Transition Temperatures for Gadolinium Sulphide
| Compound Stoichiometry | Magnetic Ordering Type | Transition Temperature (Tₙ / T𝒸) |
|---|---|---|
| Stoichiometric Gd₂S₃ | Antiferromagnetic | 3.9 K |
| Non-stoichiometric (Gd-rich) | Ferromagnetic | Not specified |
Superparamagnetic Behaviour in Nanostructures
While specific experimental data on the superparamagnetic properties of undoped Gd₂S₃ nanoparticles is limited, the existence of europium-doped gadolinium sulfide (B99878) nanoparticles with diameters around 8 nm has been reported. Given the ferromagnetic nature of non-stoichiometric gadolinium sulphide, it is anticipated that nanoparticles of this material would display classic superparamagnetic behavior. Below the blocking temperature, the magnetic moments become "blocked" or frozen in a specific orientation, and the material exhibits magnetic hysteresis, similar to a bulk ferromagnet. wikipedia.orgnih.gov
Exchange Interactions and Spin Coupling Phenomena
The collective magnetic behavior in this compound arises from interactions between the spins of the individual Gd³⁺ ions. The nature of this coupling dictates whether the material will be ferromagnetic, antiferromagnetic, or exhibit other magnetic states.
Indirect Magnetic Interactions Mediated by Vacancies
The dramatic shift from antiferromagnetic ordering in stoichiometric Gd₂S₃ to ferromagnetic ordering in gadolinium-rich samples points to the critical role of indirect exchange interactions mediated by crystalline defects, specifically sulfur vacancies. aip.org
In stoichiometric Gd₂S₃, which is a semiconductor, the dominant interaction is likely a short-range superexchange mechanism involving the sulfur anions, leading to the observed antiferromagnetic alignment of Gd³⁺ spins. However, in non-stoichiometric, Gd-rich samples, the presence of sulfur vacancies introduces charge carriers (conduction electrons) into the lattice. These charge carriers can mediate a long-range indirect exchange interaction between the localized magnetic moments of the Gd³⁺ ions. This type of interaction, often described by the Ruderman-Kittel-Kasuya-Yosida (RKKY) model in metals, typically favors ferromagnetic alignment. aip.org The presence of these carriers effectively establishes a ferromagnetic ordering throughout the crystal, overpowering the intrinsic antiferromagnetic superexchange. aip.org
Inter-ion Spin-Spin Interactions
The spin-spin interactions between Gd³⁺ ions in gadolinium sulphide are primarily indirect in nature. The Gd³⁺ ion has a half-filled 4f shell, resulting in a large spin magnetic moment (S = 7/2) but no orbital angular momentum (L = 0). This minimizes direct spin-orbit coupling effects on the ion itself.
The coupling between neighboring Gd³⁺ ions can be summarized as a competition between two main mechanisms:
Antiferromagnetic Superexchange: This interaction is mediated by the intervening non-magnetic sulfur anions. It involves the overlap of electron wavefunctions and is responsible for the antiferromagnetism in the stoichiometric, semiconducting Gd₂S₃.
Ferromagnetic Indirect Exchange: This interaction is mediated by itinerant conduction electrons, which are present in non-stoichiometric, Gd-rich samples. The polarization of these electrons by one Gd³⁺ ion is then sensed by a neighboring ion, leading to a ferromagnetic alignment.
The balance between these competing interactions is therefore highly sensitive to the stoichiometry and the resulting electronic properties of the material.
Magnetocrystalline Anisotropy Investigations
Magnetocrystalline anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization with respect to the crystal lattice. This property determines the "easy" and "hard" axes of magnetization.
Specific experimental or theoretical investigations into the magnetocrystalline anisotropy of this compound are not widely reported. However, fundamental principles based on the electronic structure of the Gd³⁺ ion allow for a strong inference. The Gd³⁺ ion is an S-state ion (⁸S₇/₂ ground state), meaning its 4f electron shell is exactly half-filled, leading to a total orbital angular momentum of zero (L=0).
Consequently, the single-ion contribution to magnetocrystalline anisotropy, which arises from the interaction of the orbital angular momentum with the crystal's electric field via spin-orbit coupling, is expected to be very small or negligible in Gd³⁺ compounds. The magnetic anisotropy in elemental gadolinium and its compounds is often much weaker than in other rare-earth materials and is typically governed by more subtle effects, such as the spin-orbit coupling of hybridized 5d orbitals or two-ion anisotropy stemming from the exchange interactions themselves. aps.org Therefore, it is predicted that this compound possesses a relatively weak magnetocrystalline anisotropy.
Spin Relaxation Mechanisms
The relaxation of a spin system to thermal equilibrium is a critical aspect of the magnetic properties of materials. In this compound and related systems, the process by which the gadolinium ion spins return to equilibrium after a perturbation is governed by several mechanisms, primarily through interactions with the crystal lattice.
Spin-lattice relaxation describes the mechanism by which the spin system loses energy to its surroundings, the "lattice," to return to thermal equilibrium. mdpi.com This energy exchange is mediated by phonons, which are quantized modes of lattice vibration. The interaction between the spins and the lattice vibrations is known as spin-phonon coupling. nso-journal.org
In paramagnetic systems like those containing Gd³⁺, spin-lattice relaxation is a key process. nih.gov The Gd³⁺ ion, with its half-filled 4f shell, has a high spin state of S = 7/2. nih.gov The relaxation of these electron spins is primarily induced by dynamic interactions with the surrounding lattice. nih.gov Modulation of the zero-field splitting (ZFS) parameters is a significant factor responsible for the electron relaxation in gadolinium complexes. nih.gov
The primary processes governing spin-lattice relaxation are the direct process, the Raman process, and the Orbach process. The direct process involves the emission or absorption of a single phonon with an energy equal to the change in spin energy. The Raman process is a two-phonon process, involving the inelastic scattering of a phonon. The Orbach process is a two-step process involving an intermediate excited state. The dominance of each of these processes is temperature-dependent.
Quantum tunnelling of magnetization (QTM) is a phenomenon where the magnetization of a material can switch between easy-axis orientations by tunnelling through an energy barrier, a process forbidden in classical physics. wikipedia.org This effect is particularly relevant in single-molecule magnets (SMMs) at low temperatures. researchgate.net
For a system to exhibit QTM, it must have a potential energy barrier separating two or more degenerate magnetic states. wikipedia.org In real systems, particularly those with half-integer spins like Gd³⁺, Kramers' theorem predicts that in the absence of a magnetic field, the energy levels will be at least doubly degenerate. However, interactions such as dipolar interactions with neighboring spins can lift this degeneracy, allowing for QTM to be observed. wikipedia.org
The suppression of QTM is crucial for the development of SMMs for applications in high-density information storage and quantum computing, as tunnelling provides a fast relaxation pathway that circumvents the energy barrier, leading to a loss of magnetization and stored information. rsc.org Research into lanthanide-based SMMs has explored various strategies to quench QTM. rsc.org These strategies, which could be applicable to this compound systems, include:
Controlling the local symmetry of the lanthanide ion: The symmetry of the crystal field around the magnetic ion plays a significant role in determining the magnetic anisotropy and the presence of tunnelling pathways.
Utilizing exchange interactions: Both super-exchange interactions in multi-metallic complexes and direct exchange interactions in radical-lanthanide systems can be engineered to suppress QTM. rsc.org
Applying external stimuli: External pressure or electric fields can be used to modulate the magnetic anisotropy and tunnelling rates. rsc.org
While gadolinium(3+) is an isotropic ion, magnetic anisotropy can arise from interactions with its environment, making the study of QTM relevant. researchgate.net In some gadolinium-based molecular nanomagnets, spin-lattice relaxation at very low temperatures (below 200 mK) is dominated by pure quantum tunnelling events. researchgate.net
Dilute Magnetic Semiconductors (DMS) Research Utilizing this compound Analogues
Dilute magnetic semiconductors (DMS) are materials created by doping a small amount of a magnetic element into a non-magnetic semiconductor. warwick.ac.uk This process can induce magnetic properties in the host material, making them promising for spintronic applications, which utilize the spin of the electron in addition to its charge. wikipedia.org Gadolinium is one of the naturally occurring magnetic elements that can be used as a dopant to introduce favorable magnetic properties. warwick.ac.uk
This compound analogues, where Gd³⁺ ions are doped into other semiconductor hosts, have been a subject of research in the field of DMS. The goal is often to achieve ferromagnetism at or above room temperature, a key requirement for practical spintronic devices. warwick.ac.uk
Research on Gd-doped semiconductor nanoparticles has shown that the magnetic properties are highly dependent on the host material and the doping concentration. For example, doping Gd into SnS₂ nanoparticles has been shown to induce weak ferromagnetic behavior. researchgate.net Similarly, Gd-doped ZnO nanorods exhibit a coexistence of paramagnetic and weak ferromagnetic ordering at room temperature, with the magnetic moment increasing with higher Gd concentration. rsc.orgrsc.org In these systems, the ferromagnetism is often attributed to defects or vacancies created by the doping process. researchgate.netrsc.orgrsc.org
The introduction of Gd³⁺ into EuS, an intrinsic ferromagnetic semiconductor, has been shown to enhance its magnetic properties. nih.gov Doping with Gd³⁺ introduces additional electrons that can increase the Curie temperature (TC), the temperature below which a material exhibits ferromagnetic behavior. nih.gov In Eu₁₋ₓGdₓS nanocrystals, a significant enhancement of TC was observed at low Gd concentrations. nih.gov
The following table summarizes the magnetic properties of some Gd-doped DMS materials:
| Host Material | Dopant Concentration (x or at.%) | Magnetic Behavior | Key Findings |
| SnS₂ | x = 0.01, 0.03, 0.05, 0.07 | Weak Ferromagnetism | Ferromagnetism correlates with tin vacancies. researchgate.net |
| ZnO | 1%, 3%, 6% Gd | Paramagnetism and Weak Ferromagnetism | Magnetic moment increases with Gd concentration. rsc.orgrsc.org |
| EuS | x ≤ 10% | Ferromagnetism | Enhancement of Curie temperature, with a maximum TC of 29.4 K at 5.3% Gd. nih.gov |
| GaN | Not specified | Ferromagnetism | Ferromagnetism observed above 400 K. researchgate.net |
These studies demonstrate the potential of using gadolinium doping to engineer the magnetic properties of semiconductors for spintronic applications. The carrier-mediated ferromagnetism is a commonly cited mechanism, where the magnetic coupling between the dopant ions is mediated by the charge carriers of the host semiconductor. researchgate.net
Optical Spectroscopy and Luminescence Characteristics of Gadolinium 3+ Sulphide
Absorption and Emission Spectroscopy
The interaction of Gadolinium(3+) sulphide with electromagnetic radiation is characterized by specific absorption and emission phenomena, which are fundamental to its application in luminescent materials.
The UV-Visible absorption spectrum of this compound is characterized by contributions from both the Gd³⁺ cation and the sulphide lattice. The Gd³⁺ ion itself exhibits a series of weak, narrow absorption lines in the ultraviolet region, corresponding to intra-configurational 4f-4f electronic transitions. These transitions occur from the ⁸S₇/₂ ground state to higher energy levels such as ⁶Pⱼ, ⁶Iⱼ, and ⁶Dⱼ. For instance, studies on gadolinium salts like GdCl₃·6H₂O have identified absorption groups near 311.5 nm, 305.7 nm, and a complex series of lines around 273-279 nm optica.org. In solid-state gadolinium compounds, these sharp 4f-4f transitions are often observed superimposed on a broad absorption band.
Undoped this compound does not typically exhibit strong luminescence. However, it serves as an excellent host lattice that can be "activated" by doping with other trivalent lanthanide ions, most notably Europium (Eu³⁺) and Terbium (Tb³⁺). The emission spectrum is therefore characteristic of the dopant ion.
When doped with Eu³⁺, this compound-based materials exhibit a characteristic red luminescence. The emission spectrum is dominated by a series of sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. While spectral data for Eu³⁺ in a pure Gd₂S₃ host is limited, extensive research on the analogous gadolinium oxysulfide (Gd₂O₂S) and oxide (Gd₂O₃) hosts provides representative data. The most intense emission is typically the hypersensitive ⁵D₀ → ⁷F₂ transition, which results in a bright red color researchgate.netresearchgate.net. The exact peak positions can be slightly influenced by the crystal field of the host lattice, but they remain within a narrow range.
| Dopant Ion | Host Material (Analogue) | Excitation (nm) | Key Emission Peaks (nm) | Transition | Observed Color |
| Eu³⁺ | Gd₂O₃ | ~260 | ~591, ~615 , ~651, ~699 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ , ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ | Red |
| Tb³⁺ | Gd₂O₂S | ~254 | ~488, ~544 , ~587, ~622 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅ , ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ | Green |
This table presents representative data from analogous host materials due to the limited availability of specific spectral data for Gd₂S₃.
Doping with Tb³⁺ results in a distinct green luminescence. The emission spectrum of Tb³⁺-activated phosphors is characterized by a set of sharp peaks, with the most prominent being the ⁵D₄ → ⁷F₅ transition, which occurs at approximately 544 nm ykcs.ac.cn. Other notable transitions include ⁵D₄ → ⁷F₆ (blue-green) and ⁵D₄ → ⁷F₄ (yellow-orange).
Wavelength tuning in these materials is primarily achieved by selecting the appropriate activator ion (e.g., Eu³⁺ for red, Tb³⁺ for green). Further fine-tuning can be accomplished by co-doping with different lanthanide ions to create materials that emit various colors, including white light, through controlled energy transfer between the dopants.
Ionoluminescence is a process where light is emitted from a material upon bombardment with an ion beam. It is a powerful technique for characterizing the luminescent properties of materials. However, based on available scientific literature, there are no specific studies focused on the ionoluminescence of this compound. Research on related phenomena, such as the degradation of sulphide phosphors under electron beams (cathodoluminescence), indicates that these materials can be sensitive to particle irradiation, which may affect their luminous efficiency and structural integrity bohrium.com.
Luminescence Mechanisms and Energy Transfer Dynamics
The luminescence observed in doped this compound is a result of complex energy absorption, transfer, and emission processes. The Gd³⁺ ions in the host lattice play a crucial role as sensitizers, capturing energy and efficiently transferring it to the activator ions.
The most common luminescence mechanism in Eu³⁺ or Tb³⁺ doped this compound is downconversion . In this process, the Gd₂S₃ host lattice absorbs a high-energy photon, typically in the UV range (e.g., ~275 nm), exciting a Gd³⁺ ion from its ⁸S₇/₂ ground state to the ⁶Iⱼ levels. This energy then non-radiatively transfers to a nearby activator ion (Eu³⁺ or Tb³⁺), which subsequently de-excites by emitting a lower-energy visible photon. This conversion of one high-energy photon into one lower-energy photon is the basis for the photoluminescence described previously.
Upconversion is a less common, anti-Stokes process where lower-energy photons (typically in the near-infrared) are converted into higher-energy visible light. This phenomenon requires the presence of specific sensitizer-activator pairs, such as Yb³⁺-Er³⁺ or Yb³⁺-Tm³⁺, co-doped into the host lattice. The sensitizer (e.g., Yb³⁺) absorbs multiple infrared photons and sequentially transfers the energy to the activator (e.g., Er³⁺), exciting it to a high-energy state from which it can emit visible light. While Gd₂S₃ can potentially serve as a host for upconversion, this mechanism is more extensively studied in fluoride and oxysulfide hosts.
The efficiency of doped this compound phosphors relies heavily on the energy transfer from the Gd³⁺ sensitizer to the activator ion luminescent center. The mechanism can be described as a two-step process:
Absorption by Gd³⁺: A UV photon is absorbed by a Gd³⁺ ion within the sulphide lattice, promoting it to an excited state (e.g., ⁶Pⱼ or ⁶Iⱼ levels). The optimal excitation wavelength for this process is typically around 275 nm.
Non-Radiative Energy Transfer: The excited Gd³⁺ ion transfers its energy to a nearby activator ion (Eu³⁺ or Tb³⁺). This transfer is non-radiative and occurs because the excited energy levels of Gd³⁺ are slightly higher than, and overlap with, the absorbing energy levels of the Eu³⁺ (e.g., ⁵D₁, ⁵D₂) or Tb³⁺ (e.g., ⁵D₄) ions. This energetic alignment allows for an efficient resonant transfer.
Emission from Activator Ion: The excited activator ion then relaxes to its ground state by emitting photons at its characteristic wavelengths, producing the observed red (Eu³⁺) or green (Tb³⁺) light.
Self-Sensitization Effects
In the context of doped this compound (Gd₂S₃), self-sensitization refers to the process where the host lattice, containing Gd³⁺ ions, absorbs energy and efficiently transfers it to the dopant ions (activators), which then luminesce. The Gd³⁺ ion itself can play a crucial role in this energy transfer pathway. This mechanism is particularly advantageous in sulfide (B99878) hosts compared to oxides or fluorides. The more polarizable and reducible nature of the sulfide (S²⁻) anion leads to a more covalent character in the chemical bonds. This covalency can lower the energy of the charge transfer states and the 4f-5d transition bands of dopant lanthanide ions, bringing them into the near-UV and blue range, which allows for efficient excitation.
Quantum Yield Efficiency and Luminescence Intensity Enhancement
The quantum yield and luminescence intensity are critical parameters for evaluating the performance of this compound as a luminescent material. These properties are highly dependent on factors such as dopant concentration, particle size, crystallinity, and the presence of surface defects.
Research into europium-doped this compound (Gd₂S₃:Eu³⁺) nanoparticles has provided insights into how luminescence intensity can be manipulated. Studies using ionoluminescence (IL), where luminescence is excited by an ion beam, have shown a direct correlation between the dopant concentration and emission intensity. For as-prepared nanoparticles, the IL intensity was observed to increase with higher Eu³⁺ doping concentrations without saturation. However, the material's response to prolonged excitation (ion fluence) varies with the doping level.
| Eu³⁺ Doping Concentration | Initial IL Intensity Trend | IL Intensity Trend at Higher Fluences |
|---|---|---|
| Undoped (As-prepared) | Increases with Eu doping | No degradation observed |
| 2% | Initial increase | Decreases to saturation |
| 4% | Initial increase | Decreases to saturation |
| 6% | Initial increase | Exponential decrease to saturation |
This table summarizes the observed changes in ionoluminescence intensity for Eu³⁺-doped Gd₂S₃ nanoparticles based on dopant concentration and exposure to increasing ion fluence, as reported in research literature mdpi.com.
Furthermore, strategies to enhance luminescence intensity often involve co-doping with other elements or creating composite structures. While specific quantum yield data for pure Gd₂S₃ is not widely reported, studies on related composite materials demonstrate the potential of lanthanide sulfides. For instance, bimetallic nanostructures involving gadolinium-doped europium sulfide and neodymium sulfide coated with graphene oxide have been shown to act as robust photocatalysts with quantum yields for dye reduction reaching as high as 96.67% and 96.35%, respectively researchgate.net. These findings highlight that with appropriate structural engineering, sulfide-based host materials can achieve very high quantum efficiencies.
Optical Band Gap Determination and Quantum Confinement Effects
The optical band gap is a fundamental electronic property of a semiconductor, defining the energy required to excite an electron from the valence band to the conduction band. For bulk this compound, the band gap value is in the semiconductor range. However, when the material is synthesized in the form of nanoparticles, quantum confinement effects become prominent.
Quantum confinement occurs when the size of the nanoparticle is comparable to the Bohr exciton radius of the material. This confinement leads to the quantization of energy levels and an effective increase in the band gap. The result is a "blue shift" in the material's absorption and emission spectra to shorter wavelengths (higher energies).
Historically, this compound is a significant material in this field, as quantum confinement effects were first observed in gadolinium sulfide quantum dots nih.gov. As the particle size of these quantum dots shrinks, the photo-emission is blue-shifted due to the changes in the quantum-confined energy levels nih.gov. Experimental determination of the band gap for Gd₂S₃ nanoparticles approximately 86 nm in size from their electronic spectrum yielded a value of 2.95 eV. This value represents a significant blue shift from the values reported for bulk Gd₂S₃, which is attributed to this pronounced quantum mechanical effect.
| Material | Form | Optical Band Gap (eV) | Key Observation |
|---|---|---|---|
| This compound (Gd₂S₃) | Nanoparticles (~86 nm) | 2.95 | Blue shift from bulk value due to quantum confinement |
| Gadolinium monosulfide (GdS) | Nanoparticles | 1.56 | Value for a different stoichiometry (GdS) |
| Rare Earth Sulfides (General) | Bulk | 1.65 - 3.75 | General range for this class of materials |
This table presents reported optical band gap values for this compound and related materials, illustrating the impact of particle size and stoichiometry researchgate.net.
Infrared Absorption and Detector Applications Research
This compound exhibits notable properties in the infrared (IR) region of the electromagnetic spectrum, suggesting its potential for applications in IR detection and absorption. The vibrational modes of the bonds within the crystal lattice determine its infrared absorption characteristics.
Research on gadolinium-doped manganese sulfide (GdₓMn₁₋ₓS) using far-infrared absorption spectroscopy has identified a vibrational mode associated with the Gd–S bond units.it. This mode, termed a "gap" mode, was observed in the spectral range of 30–700 cm⁻¹. Other investigations of composites containing Gd₂S₃ have located metallic sulfide linkages in the infrared spectrum between 400 and 1000 cm⁻¹.
These absorption properties make this compound a candidate material for applications in infrared detection. Its potential in this area has been noted in materials science literature. Furthermore, its strong absorptivity in the near-infrared (NIR) region has been leveraged in specific applications. For example, nano-gadolinium sulfide is used as a precursor for creating nano copper gadolinium sulfide films. These films are effective absorbing materials for near-infrared sunlight and are used in heat shields for solar energy applications.
While the intrinsic infrared properties of this compound are promising, and its potential for use in infrared detectors is recognized, it is not as commonly used in detector fabrication as more established materials like lead sulfide (PbS), lead selenide (PbSe), or mercury cadmium telluride (HgCdTe). Current research often focuses on these other materials for developing high-performance IR detector devices. Nevertheless, the unique properties of this compound continue to make it a subject of interest for specialized optical and infrared applications.
Advanced Applications and Emerging Research Directions
Phosphor Materials for Advanced Display and Detector Technologies
Gadolinium(3+) sulphide possesses intrinsic luminescent properties that make it a suitable host material for phosphors used in various optoelectronic devices. zegmetal.com While related compounds such as gadolinium oxysulfide are more commonly utilized in commercial applications, Gd2S3 serves as a foundational material whose properties can be tailored for specific functions. mdpi.com
This compound is recognized for its potential in optoelectronic devices due to its excellent luminescent properties and thermal stability. zegmetal.com As a host material, it can be doped with activator ions to produce light upon excitation, making it a candidate for phosphors in solid-state lighting and displays. zegmetal.com Its ability to enhance the efficiency and brightness of light-emitting devices like LEDs and lasers is an area of active research. zegmetal.com
In the field of high-energy radiation detection, scintillator materials are crucial for converting X-rays into visible light. analyticalcomponents.ukostphotonics.com Materials with high density and a high effective atomic number are preferred for efficient X-ray absorption. mdpi.com While gadolinium oxysulfide is a widely used scintillator, research indicates that gadolinium sulfides are also viable, though less studied, luminescent materials. mdpi.comanalyticalcomponents.uk The development of Gd2S3-based scintillators remains an emerging area, with potential applications in medical imaging and security screening.
The performance of a phosphor is largely determined by its brightness (luminescence intensity) and chroma purity (color quality). These properties are typically optimized through two primary strategies: the introduction of specific dopant ions (activators) into the host lattice and the precise control of the material's synthesis to achieve desired particle morphologies and crystal structures.
Doping the gadolinium sulfide (B99878) host with other rare-earth ions can tune the emission wavelength and enhance luminescence efficiency through energy transfer mechanisms. The choice of activator ion dictates the color of the emitted light. For instance, doping with different lanthanide ions can produce a range of colors, a principle widely applied in phosphor development. researchgate.net
Spintronic Device Concepts
Spintronics, or spin electronics, is a field of technology that aims to exploit the intrinsic spin of electrons in addition to their charge. This approach promises devices that are faster, smaller, and more energy-efficient than conventional electronics. Materials that combine both semiconducting and magnetic properties are key to the development of spintronic technologies.
This compound has been reported to exhibit ferromagnetic behavior, a property that makes it a valuable material for magnetic sensors and data storage technologies. zegmetal.com This intrinsic magnetism, combined with its semiconductor nature, makes Gd2S3 a candidate for use in hybrid architectures that integrate magnetic materials with traditional semiconductors. Such structures are foundational to spintronic devices, where the spin of electrons can be manipulated to store or transmit information. researchgate.netarxiv.org The ability of Gd2S3 to maintain stable magnetic properties at varying temperatures further enhances its utility in creating reliable electronic systems. zegmetal.com
A primary goal of spintronics is to create multifunctional devices that can perform both logic operations (like a processor) and data storage (like memory) within the same physical unit. This requires materials whose electrical resistance can be altered by manipulating electron spins via a magnetic field, a phenomenon known as magnetoresistance.
The reported ferromagnetic properties of this compound suggest its potential for this application. zegmetal.com By integrating Gd2S3 into a spintronic device, it might be possible to control the flow of spin-polarized currents, enabling the development of non-volatile memory and reconfigurable logic gates. This could lead to revolutionary computing architectures with significantly reduced power consumption and enhanced processing capabilities.
Catalytic and Photocatalytic Functionalities
The unique electronic structure of this compound also lends itself to applications in catalysis and photocatalysis, particularly for environmental remediation. Photocatalysts are materials that absorb light energy to generate electron-hole pairs, which in turn produce reactive oxygen species to break down pollutants. uobasrah.edu.iqresearchgate.net
Recent research has demonstrated the effectiveness of Gd2S3 in advanced photocatalytic systems. rsc.org A notable example is the construction of a ternary hybrid nanostructure composed of Zinc oxide (ZnO) nanorods, a Zinc sulfide (ZnS) interlayer, and a this compound shell. rsc.orgrsc.org In this architecture, the ZnO nanorods act as a core, which is then coated with a Gd2S3 shell through a sulfidation process. rsc.org
This core-shell design creates a heterojunction that enhances the absorption of visible light and promotes the efficient separation of photogenerated electrons and holes, which is critical for high photocatalytic activity. mdpi.comnih.gov The resulting ZnO-ZnS-Gd2S3 nanorod arrays have shown commendable performance in the visible-light-driven degradation of pharmaceutical residues, such as tetracycline, and industrial pollutants in wastewater. rsc.org
The table below summarizes the components of this advanced photocatalytic nanostructure and their respective roles.
| Component | Material | Function in Heterostructure |
| Core | Zinc oxide (ZnO) | Provides a stable, high-surface-area nanorod scaffold. |
| Interface | Zinc sulfide (ZnS) | Acts as an interlayer to facilitate charge transfer. |
| Shell | This compound (Gd2S3) | Serves as the primary visible-light absorber and participates in the photocatalytic reaction. |
Role as Catalysts or Co-catalysts in Chemical Transformations
The exploration of this compound (Gd2S3) as a catalyst or co-catalyst in chemical transformations is an emerging field with limited specific research compared to its oxide counterparts. While gadolinium oxides have demonstrated catalytic activity in various organic reactions, including oxidation, hydrogenation, and dehydrogenation, the catalytic potential of gadolinium sulphide is less documented. stanfordmaterials.com Theoretical potential exists for Gd2S3 to act as a catalyst, particularly in reactions where sulfur-containing compounds are involved or where the specific electronic properties of the sulphide can influence reaction pathways. However, current research predominantly focuses on other gadolinium compounds, such as gadolinium oxide and halides, for catalytic applications. stanfordmaterials.com Future research may yet uncover specific catalytic niches for this compound, potentially as a standalone catalyst or as a co-catalyst in conjunction with other materials to enhance selectivity and reaction rates.
Visible-Light Induced Photocatalysis for Environmental Remediation
This compound is being investigated for its potential in photocatalysis, particularly when integrated into composite materials designed for environmental remediation. An efficient photocatalyst must be responsive to visible light, which constitutes a large portion of the solar spectrum. nih.govmdpi.com The core mechanism of photocatalysis involves the generation of electron-hole pairs upon light absorption, which then produce reactive oxygen species (ROS) to degrade organic pollutants into less harmful substances like CO2 and H2O. mdpi.commdpi.com
A notable application is the development of a g-C3N4/Gd2S3 nanocomposite material. rsc.org This composite leverages the unique properties of both this compound and 2D graphitic carbon nitride to create a synergistic effect suitable for photocatalytic applications. rsc.org Research has demonstrated its effectiveness in the degradation of organic dyes under visible light, highlighting its potential for treating contaminated water. rsc.org The composite structure is designed to improve key photocatalytic descriptors such as band gap, recombination rate of charge carriers, and charge carrier concentration, making it a promising material for real-time environmental applications. rsc.org
Table 1: Pollutants Degraded by Gd2S3-Containing Photocatalysts
| Photocatalyst | Pollutant | Light Source | Key Finding |
|---|---|---|---|
| g-C3N4/Gd2S3 Nanocomposite | Methylene (B1212753) Blue | Visible Light | Effective degradation demonstrated, highlighting synergistic properties of the composite. rsc.org |
| g-C3N4/Gd2S3 Nanocomposite | Rhodamine B | Visible Light | Successful degradation under visible light, showing potential for water treatment applications. rsc.org |
Energy Storage Material Investigations
Supercapacitor Electrode Development
This compound has emerged as a promising component in the development of advanced electrode materials for high-performance supercapacitors. Supercapacitors are energy storage devices known for their high power density and rapid charge-discharge cycles. nih.gov The performance of a supercapacitor is heavily dependent on the properties of its electrode material. Research has focused on creating composite materials that incorporate Gd2S3 to enhance electrochemical performance.
One such development is a CN/Gd2S3 nanocomposite, which has been synthesized for use as an electrode material. researchgate.net This composite material has shown potential for practical applications in energy storage, demonstrating the viability of using this compound in the fabrication of efficient supercapacitor electrodes. The study highlighted that a device utilizing this material could successfully power twenty-six light-emitting diodes (LEDs), underscoring its potential as an attractive energy storage unit for portable electronic devices. researchgate.net
Enhanced Electrochemical Capacitance and Energy Density
The primary goal in supercapacitor research is to enhance key performance metrics such as electrochemical capacitance, energy density, and cycling stability. researchgate.net The investigation into Gd2S3-based composites has yielded significant results in this area. An asymmetric supercapacitor (ASC) device fabricated with a CN/Gd2S3 electrode demonstrated remarkable specific capacitance and excellent cycling stability. researchgate.net
The device exhibited a high specific energy of 30.31 Wh/kg at a power density of 374.96 W/kg. researchgate.net Furthermore, it maintained 86.8% of its initial capacitance after 5000 charge-discharge cycles, indicating excellent long-term stability. researchgate.net These findings suggest that the incorporation of this compound into nanostructured electrodes can lead to superior energy storage capabilities, paving the way for its use in next-generation energy storage systems. researchgate.net
Table 2: Electrochemical Performance of Gd2S3-Based Supercapacitor Electrode
| Electrode Material | Specific Energy (Wh/kg) | Power Density (W/kg) | Capacitance Retention | Cycling Stability |
|---|---|---|---|---|
| CN/Gd2S3 Nanocomposite | 30.31 | 374.96 | 86.8% | 5000 Cycles |
Research in Biomedical Imaging Principles (Focus on Magnetic Properties)
Paramagnetic Properties for Signal Enhancement Mechanisms
The utility of gadolinium-based compounds in biomedical imaging, specifically as contrast agents for Magnetic Resonance Imaging (MRI), is rooted in the fundamental paramagnetic properties of the Gadolinium(3+) ion (Gd3+). mriquestions.comnih.gov Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field. mriquestions.com The Gd3+ ion is one of the most paramagnetic stable metal ions, a characteristic that stems directly from its unique electronic structure. researchgate.netnih.gov
The Gd3+ ion has seven unpaired electrons in its 4f subshell. mriquestions.comnih.govmriquestions.com This large number of unpaired electrons creates a strong magnetic moment. mriquestions.com When a gadolinium-based contrast agent is introduced into the body and placed within the strong magnetic field of an MRI scanner, this powerful magnetic moment influences the surrounding water protons (hydrogen nuclei). mriquestions.commriquestions.com
The primary mechanism of signal enhancement is known as paramagnetic relaxation enhancement (PRE). mriquestions.com The Gd3+ ion facilitates the relaxation of nearby water protons, specifically by shortening their longitudinal relaxation time (T1). mriquestions.comresearchgate.net In T1-weighted MRI sequences, tissues where the T1 time has been shortened appear brighter. mriquestions.comresearchgate.net Therefore, when a Gd3+-containing agent accumulates in a specific tissue, it causes that area to produce a much stronger signal, significantly enhancing the contrast and visibility of anatomical structures and pathological processes. nih.govnih.gov
Relaxivity Studies in Material Science Contexts
Relaxivity, in the context of materials science and magnetic resonance, refers to a material's ability to increase the relaxation rates of surrounding solvent nuclei (typically water protons). This property is paramount in the development of contrast agents for Magnetic Resonance Imaging (MRI). Gadolinium(3+) is particularly effective due to its seven unpaired electrons, which makes it strongly paramagnetic. mdpi.com The relaxivity of a gadolinium-based material is quantified by the longitudinal (r1) and transverse (r2) relaxivity values, which measure the enhancement of the spin-lattice and spin-spin relaxation rates, respectively.
While extensive research has been conducted on the relaxivity of gadolinium-based nanoparticles, particularly gadolinium oxide (Gd2O3) and various gadolinium chelates like Gd-DTPA, specific studies focusing solely on the relaxivity of this compound (Gd2S3) are not widely reported in the current scientific literature. nih.govresearchgate.net Research on other gadolinium nanoparticles has shown that relaxivity is highly dependent on several factors, including the size and morphology of the nanoparticles, the accessibility of water molecules to the paramagnetic gadolinium centers, and the rotational correlation time of the particle. nih.govacs.org
For instance, studies on Gd2O3 nanoparticles have demonstrated that ultrasmall particles can exhibit significantly higher r1 relaxivity compared to standard gadolinium chelates, enhancing their potential as T1 contrast agents. researchgate.netacs.org The surface coating of these nanoparticles is also crucial, as it mediates the interaction between the gadolinium core and the surrounding water molecules. acs.orgmdpi.com In principle, this compound nanoparticles could be investigated for these properties; however, empirical data and dedicated research findings on their relaxivity performance remain a subject for future exploration.
Table 1: Comparison of Longitudinal Relaxivity (r1) in Various Gadolinium-Based Materials (for context)
| Material | r1 Relaxivity (s⁻¹mM⁻¹) | Magnetic Field | Notes |
| Gd-DTPA (Magnevist) | ~4-5 | 60 MHz | Clinically used standard contrast agent. nih.gov |
| Gd2O3 Nanoparticles | 9.9 | Not specified | Ultrasmall (~1 nm) particles. acs.org |
| Gd(3+)·DOTA⊂SNPs | 17.3 | High field | Encapsulated in supramolecular nanoparticles. nih.gov |
| Gd-HOPO on MS2 Capsid | 41 | 60 MHz | Rigidly linked conjugate on a viral capsid. nih.gov |
| This compound | N/A | N/A | Data not available in searched literature. |
This table is provided for contextual purposes to illustrate typical relaxivity values for other gadolinium compounds, as direct data for this compound is not available.
Surface Science and Interface Engineering for Functional Devices
Surface science and interface engineering are critical disciplines for tailoring the properties of materials for specific applications, particularly in functional electronic and optoelectronic devices. european-mrs.com These fields involve the modification of a material's surface or the creation of a well-defined boundary (interface) between two different materials to control charge injection, transport, and other physical or chemical processes. european-mrs.comresearchgate.net
For this compound, research specifically detailing its surface modification or its integration into functional devices through interface engineering is limited. However, the principles of these fields can be applied to predict potential research directions. Surface modification of Gd2S3 could be explored to improve its chemical stability or to functionalize it for specific sensing applications. Passivation of the surface, for example by applying a thin coating, could prevent oxidation and degradation, a common challenge for sulfide materials. researchgate.netresearchgate.net
Interface engineering could be crucial for incorporating Gd2S3 into electronic devices. For example, in a light-emitting device, the interface between the Gd2S3 emissive layer and the charge-injection layers would need to be optimized to ensure efficient device performance. Studies on other materials, such as the use of gadolinium ions to create a self-regulated interface on zinc metal anodes for battery applications, demonstrate the potential of lanthanide elements in controlling interfacial properties. researchgate.net Similarly, research into III-V semiconductors has shown that sulfide treatments can effectively passivate surfaces by removing native oxides and satisfying dangling bonds, which improves electronic properties. researchgate.netresearchgate.net These strategies could hypothetically be adapted for Gd2S3 to enhance its performance in future device applications.
Theoretical Modeling and Simulation for Predictive Design
Theoretical modeling and computational simulation are powerful tools for predicting the intrinsic properties of materials, guiding experimental synthesis, and designing novel functional materials. arxiv.orgescholarship.org Methods like Density Functional Theory (DFT) are widely used to investigate the structural, electronic, and magnetic properties of materials from first principles. arxiv.orgyoutube.com
In the realm of gadolinium-based materials, DFT has been successfully employed to understand the properties of various compounds. For example, theoretical studies have been conducted on:
Gadolinium Antimonides (Gd4Sb3, GdSb2): DFT calculations, accounting for spin-orbit coupling, have been used to model their electronic structure and Fermi surfaces, revealing metallic or half-metallic characteristics. researchgate.net
Gadolinium-decorated Graphene Oxide: Computational studies have investigated the interaction between gadolinium and graphene oxide, supporting experimental findings on the material's properties for applications like corrosion inhibition. nih.gov
Bulk and Film Gadolinium: DFT has been used to explore the structural, electronic, and magnetic properties of elemental gadolinium to understand its magnetocaloric effects for magnetic refrigeration technology. arxiv.org
Despite the demonstrated utility of these computational methods for other gadolinium-containing systems, comprehensive theoretical modeling and simulation studies focused specifically on the electronic, magnetic, and surface properties of this compound (Gd2S3) are not prominent in the available literature. Such studies would be invaluable for predicting its band structure, density of states, and magnetic ordering, which are fundamental to its potential applications in optics, electronics, and spintronics. Future computational work could accelerate the discovery of novel properties and guide the synthesis of Gd2S3 nanostructures with tailored functionalities.
Future Perspectives and Research Challenges in Gadolinium 3+ Sulphide Studies
Development of Novel Synthesis Routes for Tailored Properties
The advancement of gadolinium(3+) sulphide applications is intrinsically linked to the ability to synthesize materials with precisely controlled properties. Traditional solid-state methods, which often require high temperatures and yield products with little control over particle size and shape, are being superseded by more sophisticated chemical routes. Future research is concentrated on developing low-temperature, scalable methods to produce Gd₂S₃ nanostructures with tailored characteristics for specific applications.
One of the most promising areas is the use of single-source precursors . These are specially designed molecules that already contain both gadolinium and sulphur. The thermal decomposition of these precursors offers a cleaner, more direct path to forming pure Gd₂S₃, often at significantly lower temperatures than conventional methods. This approach provides excellent control over the material's stoichiometry.
Solvothermal and hydrothermal methods represent another key research direction. These techniques involve chemical reactions in a solvent at elevated temperatures and pressures within a sealed vessel. By carefully adjusting parameters such as the choice of solvent, sulphur source (e.g., thiourea, elemental sulphur), temperature, and reaction time, scientists can manipulate the size, shape (morphology), and crystal structure of the resulting Gd₂S₃ nanoparticles. For instance, these methods have been used to create Gd₂S₃ with morphologies like nanorods and nanowires, which have different properties than spherical nanoparticles.
Microwave-assisted synthesis is also emerging as a rapid and energy-efficient technique. Microwave radiation directly and uniformly heats the reactants, leading to dramatically accelerated reaction times and often producing smaller, more uniform nanoparticles. This method shows great potential for the large-scale, reproducible production of Gd₂S₃.
The table below summarizes some of these modern synthesis routes and their impact on the properties of this compound.
| Synthesis Route | Key Advantages | Tailored Properties |
| Single-Source Precursors | Lower temperature, high purity, stoichiometric control. | High crystallinity, controlled composition. |
| Solvothermal/Hydrothermal | Control over reaction parameters, low temperature. | Particle size, morphology (nanorods, etc.), crystal phase. |
| Microwave-Assisted Synthesis | Rapid, energy-efficient, uniform heating. | Small particle size, narrow size distribution. |
The primary goal of this research is to move from simply producing Gd₂S₃ to designing it with the specific electronic, optical, and magnetic properties required for next-generation technologies.
In-depth Understanding of Structure-Property-Performance Correlations
A significant challenge in the study of this compound is forging a clear link between its atomic structure, its material properties, and its functional performance. Gd₂S₃ can exist in different crystal structures (polymorphs), most notably the orthorhombic α-phase and the cubic γ-phase. The specific arrangement of atoms in these phases has a profound impact on the material's electronic band structure, magnetic behavior, and optical properties.
The electronic band gap, a critical property for optoelectronic applications, is highly sensitive to both the crystal phase and the size of the particles. For example, nanocrystalline γ-Gd₂S₃ exhibits a larger band gap than its bulk counterpart due to quantum confinement effects. This size-dependent tunability is essential for its potential use in devices like photodetectors.
To build these crucial correlations, researchers combine advanced experimental characterization with theoretical modeling. Techniques like high-resolution transmission electron microscopy (HRTEM) and X-ray diffraction (XRD) are used to determine the physical structure and morphology. These experimental results are then fed into computational models, such as those based on density functional theory (DFT), to simulate and predict the material's properties, providing a comprehensive understanding of the structure-property relationship.
| Structural Feature | Influenced Property | Potential Performance Impact |
| Crystal Phase (α vs. γ) | Electronic Band Gap, Magnetic Susceptibility. | Efficiency in optoelectronic devices, contrast in magnetic resonance imaging. |
| Particle Size | Quantum Confinement, Surface-to-Volume Ratio. | Tunable optical absorption/emission, enhanced catalytic activity. |
| Stoichiometry & Defects | Carrier Concentration, Luminescence Centers. | Electrical conductivity, light emission efficiency. |
A complete grasp of these relationships is essential for the rational design of high-performance Gd₂S₃ materials.
Exploration of New Doping Strategies and Co-doping Effects
Doping, the intentional introduction of impurity atoms into a material's crystal lattice, is a powerful technique for modifying the properties of this compound. Research is moving beyond incorporating single elements to exploring complex co-doping strategies, where two or more different elements are introduced to create synergistic effects.
Doping with other rare-earth elements is a particularly fruitful area. For instance, introducing europium (Eu³⁺) or terbium (Tb³⁺) ions into the Gd₂S₃ host lattice can produce materials with strong photoluminescence in the red and green parts of the spectrum, respectively. In this process, the Gd₂S₃ host lattice absorbs energy (e.g., from UV light) and efficiently transfers it to the dopant ions, which then emit light at their characteristic wavelengths. This makes doped Gd₂S₃ a promising candidate for phosphors used in solid-state lighting and displays.
Beyond optical properties, doping can also be used to alter the electronic characteristics of Gd₂S₃. Introducing elements with a different number of valence electrons can increase the concentration of charge carriers (electrons or holes), thereby enhancing electrical conductivity. This could enable the use of Gd₂S₃ in applications such as thermoelectric devices, which convert heat into electricity.
The primary challenges in this field are achieving a uniform distribution of dopant atoms within the host material and preventing the formation of unwanted secondary phases. This requires precise control over the synthesis process. Understanding the exact structural and electronic changes induced by the dopants is also critical for predicting and optimizing the material's final properties.
| Dopant/Co-dopant System | Modified Property | Potential Application |
| Europium (Eu³⁺) | Strong red photoluminescence. | Red phosphors for LEDs and displays. |
| Terbium (Tb³⁺) | Strong green photoluminescence. | Green phosphors for lighting applications. |
| Cerium (Ce³⁺), Ytterbium (Yb³⁺) | Upconversion/Downconversion luminescence. | Solar cells, anti-counterfeiting inks, biological imaging. |
| Aliovalent metals (e.g., Ag⁺, Cu²⁺) | Increased charge carrier concentration. | Thermoelectric materials, transparent conductors. |
Future work will involve the systematic exploration of new dopant combinations to unlock novel functionalities in the Gd₂S₃ material system.
Advanced Characterization Techniques for Nanoscale Phenomena
Understanding the unique behavior of this compound at the nanoscale requires the use of sophisticated characterization tools capable of probing material properties with high spatial and energy resolution. The properties of Gd₂S₃ nanostructures are often dominated by quantum effects and surface phenomena that are absent in their bulk counterparts.
Electron microscopy is a cornerstone of this research. High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of the atomic lattice of Gd₂S₃ nanoparticles, enabling the identification of crystal structure and defects. When combined with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS), it can also map the distribution of elements, which is crucial for verifying the successful incorporation of dopants.
Scanning probe microscopy (SPM) techniques provide detailed information about surface properties. Atomic Force Microscopy (AFM) maps the surface topography with nanoscale precision, while Magnetic Force Microscopy (MFM) can image the magnetic domains within individual nanoparticles or thin films, offering insights into their local magnetic behavior.
To investigate the electronic structure, researchers rely on spectroscopic methods . X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical bonding states at the material's surface. Synchrotron-based techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offer detailed insights into the local atomic environment around the gadolinium and sulphur atoms, such as their coordination number and bond lengths.
For studying optical properties, especially in doped materials, time-resolved photoluminescence spectroscopy is essential. This technique measures the decay lifetime of the light emission, providing critical information about the efficiency of energy transfer processes within the material, which is key to developing better phosphors.
| Technique | Information Provided | Relevance to Gd₂S₃ Research |
| HRTEM/EDS | Atomic structure, crystal phase, elemental mapping. | Linking synthesis conditions to the final nanostructure and composition. |
| AFM/MFM | Surface topography, local magnetic domains. | Characterizing thin films and understanding the magnetic behavior of individual nanoparticles. |
| XPS/XANES | Chemical states, local atomic environment, electronic structure. | Understanding the effects of doping and surface chemistry on electronic properties. |
| Time-Resolved Photoluminescence | Energy transfer dynamics, excited-state lifetimes. | Optimizing the efficiency of Gd₂S₃-based phosphors and luminescent materials. |
The application of these cutting-edge techniques is vital for building a fundamental understanding of nanoscale phenomena in Gd₂S₃ and guiding the design of new materials.
Bridging Fundamental Research with Technological Implementations
A major future challenge is the successful translation of fundamental research on this compound from the laboratory to real-world technologies. This requires overcoming significant hurdles related to material scalability, long-term stability, and integration into functional devices.
In the field of optoelectronics , creating devices like LEDs or photodetectors requires the ability to produce high-quality, large-area thin films of Gd₂S₃. While various methods can produce excellent small-scale samples, developing scalable deposition techniques compatible with industrial semiconductor manufacturing remains a key objective.
For biomedical applications , such as contrast agents in magnetic resonance imaging (MRI) or carriers for drug delivery, the surface of Gd₂S₃ nanoparticles must be carefully modified. This process, known as surface functionalization, is needed to ensure the nanoparticles are biocompatible, stable in biological fluids, and can be directed to specific targets within the body. Ensuring the long-term safety and efficacy of these nanomaterials is paramount.
In the area of thermoelectrics , the goal is to engineer the material to be a good conductor of electricity but a poor conductor of heat. This often involves creating complex nanostructures, for example, by embedding nanoparticles of one material within a matrix of another. Developing cost-effective and scalable manufacturing processes for these nanocomposite materials is a significant engineering challenge.
Across all potential applications, the long-term stability of Gd₂S₃ is a critical concern. Research must focus on understanding how the material degrades under operational conditions (e.g., exposure to heat, humidity, or light) and developing strategies to protect it and extend its functional lifetime.
Closing the gap between research and application will require strong collaboration between academic scientists and industrial engineers. This interdisciplinary effort is necessary to address the multifaceted challenges of material synthesis, device fabrication, performance testing, and manufacturing.
| Application Area | Key Implementation Challenge | Research Focus |
| Optoelectronics | Scalable production of high-quality thin films. | Development of industrial-scale deposition techniques (e.g., chemical vapor deposition). |
| Biomedical Imaging | Biocompatibility, stability in vivo, targeting. | Advanced surface functionalization strategies, long-term toxicological studies. |
| Thermoelectrics | Manufacturing of complex nanostructures. | Scalable synthesis of nanocomposites with optimized thermal and electrical properties. |
| General | Long-term material stability and reliability. | Degradation mechanism studies, development of protective coatings and encapsulation. |
The successful technological implementation of this compound hinges on an integrated approach that combines fundamental scientific discovery with practical engineering solutions.
Q & A
Q. What are the standard protocols for synthesizing high-purity Gadolinium(3+) sulphide (Gd₂S₃) in laboratory settings?
To synthesize Gd₂S₃, solid-state reactions between gadolinium oxide (Gd₂O₃) and sulfur vapor at high temperatures (≥1000°C) under inert atmospheres (e.g., argon) are commonly employed . Ensure stoichiometric ratios (e.g., 1:3 molar ratio of Gd₂O₃ to S) and monitor phase purity via X-ray diffraction (XRD). For nanoparticle synthesis, solvothermal methods using gadolinium precursors (e.g., GdCl₃) and thiourea in polar solvents (e.g., ethylene glycol) at 180–220°C for 12–24 hours are recommended . Always report furnace ramp rates, gas flow parameters, and post-synthesis purification steps (e.g., washing with ethanol) to ensure reproducibility.
Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of Gd₂S₃?
- X-ray Photoelectron Spectroscopy (XPS): Resolves oxidation states of gadolinium (Gd³⁺) and sulfur (S²⁻), confirming stoichiometry .
- Raman Spectroscopy: Identifies vibrational modes (e.g., Gd–S stretching at ~350 cm⁻¹) to detect lattice defects or impurities .
- Electron Paramagnetic Resonance (EPR): Probes Gd³⁺’s paramagnetic behavior (7 unpaired 4f electrons) to assess spin-lattice interactions .
- Transmission Electron Microscopy (TEM): Provides crystallite size distribution and lattice fringes (e.g., d-spacing ~0.32 nm for cubic Gd₂S₃) .
Q. How do synthesis conditions influence the magnetic properties of Gd₂S₃?
Gd₂S₃ exhibits paramagnetism due to Gd³⁺’s high spin state (S = 7/2). However, synthesis temperature and sulfur stoichiometry significantly affect magnetic susceptibility. For example, sulfur-deficient samples (Gd₂S₃₋δ) show reduced Curie-Weiss behavior due to lattice vacancies, while high-purity samples synthesized at 1100°C display stronger paramagnetic responses (~10⁻³ emu/g at 300 K) . Use SQUID magnetometry to correlate synthesis parameters (e.g., annealing time) with magnetic hysteresis loops.
Advanced Research Questions
Q. What mechanisms underlie the relaxivity enhancement of Gd₂S₃ nanoparticles in MRI contrast applications?
Gd₂S₃ nanoparticles improve proton relaxation rates (R₁) via:
- Inner-sphere relaxation: Direct interaction between Gd³⁺ and water molecules in the first coordination sphere.
- Outer-sphere relaxation: Diffusion-limited interactions with bulk water .
Optimize relaxivity by tuning particle size (5–20 nm via solvothermal synthesis) and surface functionalization (e.g., PEGylation to prolong circulation time) . Compare longitudinal (R₁) and transverse (R₂) relaxivity values across pH ranges (5–8) to assess stability in physiological conditions.
Q. How can discrepancies in reported bandgap values for Gd₂S₃ be resolved?
Literature reports bandgaps ranging from 2.1 eV to 3.5 eV due to variations in:
- Crystallinity: Amorphous phases (via low-temperature synthesis) exhibit higher bandgaps than crystalline samples.
- Doping: Rare-earth impurities (e.g., Eu³⁺) alter electronic structure .
Standardize measurements using UV-Vis diffuse reflectance spectroscopy with Tauc plots and validate via density functional theory (DFT) calculations. Cross-reference with photoluminescence spectra to identify defect-related transitions .
Q. What catalytic applications of Gd₂S₃ are supported by experimental evidence?
Gd₂S₃ demonstrates catalytic activity in:
- Hydrogen Evolution Reaction (HER): Sulfur vacancies act as active sites, achieving overpotentials of ~200 mV at 10 mA/cm² in acidic media .
- Oxidative Desulfurization: Sulfide ions facilitate sulfur removal from hydrocarbons at 60–80°C .
Use electrochemical impedance spectroscopy (EIS) to correlate surface defect density (via XPS) with catalytic efficiency. For HER, compare Tafel slopes (mV/decade) across synthetic batches .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in Gd₂S₃’s thermal stability data?
Thermogravimetric analysis (TGA) studies report decomposition temperatures ranging from 600°C to 900°C. These discrepancies arise from:
- Atmosphere: Oxidative (air) vs. inert (Ar) conditions accelerate or suppress sulfur loss .
- Sample morphology: Nanoparticles decompose faster than bulk crystals due to higher surface energy .
Recommendations:
Replicate experiments using identical furnace configurations and gas flow rates.
Report mass loss (%) and derivative curves (DTG) for direct comparison .
Q. What strategies validate the reproducibility of Gd₂S₃’s photoluminescence (PL) spectra?
PL spectra often vary due to oxygen vacancies or solvent residues. To ensure reproducibility:
- Post-synthesis treatment: Anneal samples at 400°C in vacuum to remove surface adsorbates.
- Excitation wavelength standardization: Use 325 nm (He–Cd laser) for comparative studies .
- Reference materials: Include a control sample (e.g., commercial Gd₂O₃) in each PL batch .
Methodological Guidelines
Q. Table 1: Key Parameters for Gd₂S₃ Synthesis and Characterization
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
